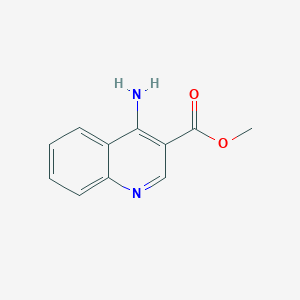

Methyl 4-aminoquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-aminoquinoline-3-carboxylate is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. This compound is particularly significant due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-aminoquinoline-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-aminoquinoline and methyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-aminoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions to form various substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed: The major products formed from these reactions include a variety of quinoline derivatives with potential biological activities, such as antimalarial, anticancer, and antibacterial agents.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Methyl 4-aminoquinoline-3-carboxylate serves as a versatile intermediate in organic synthesis. It can undergo several chemical reactions, including:

- Oxidation : Leading to the formation of quinoline derivatives with varying functional groups.

- Reduction : Converting the compound into its corresponding amine derivatives.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions :

- Oxidizing Agents : Potassium permanganate, chromium trioxide.

- Reducing Agents : Lithium aluminum hydride, sodium borohydride.

- Substituting Reagents : Alkyl halides or acyl chlorides in the presence of a base.

The major products from these reactions include various quinoline derivatives with potential biological activities, such as antimalarial and anticancer agents .

Chemistry

This compound is crucial in synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for diverse modifications that enhance its reactivity and application potential.

Biology

In biological research, this compound is studied for enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. This property makes it valuable in understanding biochemical pathways and drug interactions.

Medicine

The compound is under investigation for its therapeutic properties, particularly in developing antimalarial and anticancer drugs. Its mechanism involves inhibiting specific enzymes or receptors, which can disrupt disease processes. For example, it interferes with the malaria parasite's ability to metabolize hemoglobin .

Industry

In industrial applications, this compound is utilized in producing dyes and pigments, showcasing its versatility beyond medicinal chemistry.

This compound has garnered attention for its potential biological activities. Notable findings include:

- Anticancer Efficacy : Certain derivatives exhibit significantly increased potency against MCF7 breast cancer cells compared to conventional treatments .

- Antimalarial Activity : Studies demonstrate efficacy against sensitive and resistant strains of Plasmodium falciparum, indicating potential for clinical applications .

Case Studies

- Anticancer Study : A recent study revealed that specific derivatives of this compound showed up to a 16-fold increase in potency against MCF7 breast cancer cells compared to traditional therapies .

- Antimalarial Efficacy : Research indicated that hybrids derived from this compound displayed significant effectiveness against both chloroquine-sensitive and resistant strains of P. falciparum, with promising results observed in animal models .

Wirkmechanismus

The mechanism of action of Methyl 4-aminoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, in antimalarial applications, it may interfere with the parasite’s ability to metabolize hemoglobin, thereby inhibiting its growth and replication.

Vergleich Mit ähnlichen Verbindungen

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.

Amodiaquine: A quinoline derivative used in combination therapies for malaria.

Uniqueness: Methyl 4-aminoquinoline-3-carboxylate is unique due to its specific functional groups, which allow for diverse chemical modifications and the synthesis of a wide range of derivatives. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in medicinal chemistry.

Biologische Aktivität

Methyl 4-aminoquinoline-3-carboxylate is a derivative of the 4-aminoquinoline class, which has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer therapies. This article synthesizes current research findings, including structure-activity relationships (SAR), pharmacological profiles, and case studies that highlight the compound's efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by its chemical structure. Research indicates that modifications to the aminoquinoline scaffold can enhance its potency against various disease models.

Key Modifications and Their Effects:

- Substituent Variations : The introduction of different substituents on the quinoline ring has been shown to affect the compound's activity. For instance, compounds with a methyl group on sulfonyl analogs demonstrated increased antigrowth activity against breast cancer cells, particularly MCF7 cells, compared to their unsubstituted counterparts .

- Hybrid Compounds : The synthesis of hybrid compounds combining 4-aminoquinoline with other pharmacophores has resulted in enhanced antimalarial efficacy. For example, quinoline-ferroquine hybrids showed improved transport to the parasite's food vacuole and maintained significant antimalarial activity .

Anticancer Activity

This compound has been evaluated for its anticancer properties through various in vitro studies. A notable study highlighted that certain derivatives exhibited significant growth inhibition in breast cancer cell lines:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound 13 | MDA-MB231 | 3.4 ± 0.1 |

| Compound 13 | MDA-MB468 | 0.7 ± 0.1 |

| Compound 13 | MCF7 | 2.3 ± 0.1 |

These results indicate that modifications leading to increased potency can yield compounds more effective than traditional chemotherapeutics like cisplatin .

Antimalarial Activity

The antimalarial potential of this compound is particularly noteworthy. The compound has been shown to possess strong activity against Plasmodium falciparum, both in vitro and in vivo.

In Vitro Efficacy:

In a comparative study, derivatives of the compound demonstrated low nanomolar activity against chloroquine-sensitive and resistant strains of P. falciparum:

| Compound | Strain | EC50 (µM) |

|---|---|---|

| Hybrid A | 3D7 (CQ-sensitive) | 0.0130 ± 0.0002 |

| Hybrid A | K1 (CQ-resistant) | 0.02 ± 0.01 |

These findings suggest that the structural integrity of the aminoquinoline ring is crucial for maintaining antimalarial activity, as modifications can significantly alter efficacy .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Heme Polymerization : Similar to chloroquine, this compound inhibits heme aggregation within malaria parasites by forming unpolymerizable heme-drug adducts, leading to toxic accumulation within the parasite's food vacuole .

- Lysosomal Disruption : The pharmacologic actions of aminoquinolines often involve lysosomal dysfunction, which can contribute to their therapeutic effects in rheumatologic conditions as well as cancer therapy .

Case Studies

- Anticancer Study : In a recent study examining novel derivatives of this compound, researchers found that certain compounds exhibited up to a 16-fold increase in potency against MCF7 breast cancer cells compared to conventional treatments .

- Antimalarial Efficacy : A series of studies demonstrated that specific hybrids derived from this compound displayed significant efficacy against both sensitive and resistant strains of P. falciparum, with promising results from animal models indicating potential for clinical application .

Eigenschaften

IUPAC Name |

methyl 4-aminoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSECBFGOLHKCBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.